2-Chloro-3-trimethylsilanylethynyl-pyridine
Overview
Description
2-Chloro-3-trimethylsilanylethynyl-pyridine is a chemical compound with the molecular formula C10H12ClNSi and a molecular weight of 209.75 g/mol . This compound is used primarily in research settings and is known for its unique structural properties, which include a pyridine ring substituted with a chloro group and a trimethylsilanylethynyl group.
Preparation Methods
The synthesis of 2-Chloro-3-trimethylsilanylethynyl-pyridine typically involves the coupling of 2-chloro-3-iodopyridine with trimethylsilylacetylene under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere. The reaction mixture is usually heated to promote the coupling reaction, resulting in the formation of the desired product.
Chemical Reactions Analysis
2-Chloro-3-trimethylsilanylethynyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The trimethylsilanylethynyl group can be oxidized to form different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-trimethylsilanylethynyl-pyridine is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-3-trimethylsilanylethynyl-pyridine involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. The molecular pathways involved include the activation of the chloro and trimethylsilanylethynyl groups, facilitating their participation in subsequent reactions.
Comparison with Similar Compounds
2-Chloro-3-trimethylsilanylethynyl-pyridine can be compared with similar compounds such as:
2-Chloro-5-trimethylsilanylethynyl-pyridine: Similar structure but with the trimethylsilanylethynyl group at a different position.
2-Chloro-3-(trimethylsilyl)pyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Chloro-2-(tributylstannyl)pyridine: Contains a stannyl group instead of a silanylethynyl group, affecting its reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSZJRBQSBKNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592071 | |
Record name | 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470463-35-5 | |
Record name | 2-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470463-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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